N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Description

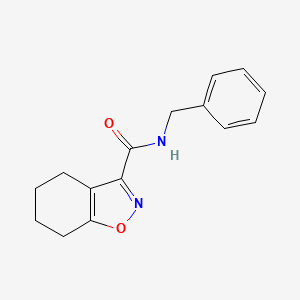

N-Benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a benzoxazole core fused with a partially saturated cyclohexene ring. The benzoxazole moiety is substituted with a benzyl carboxamide group at position 2.

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

InChI |

InChI=1S/C15H16N2O2/c18-15(16-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)19-17-14/h1-3,6-7H,4-5,8-10H2,(H,16,18) |

InChI Key |

CUGZMSBAWFPYJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Involving Boronic Esters and Hydrogenation

A robust method for constructing the tetrahydrobenzoxazole core involves Pd-catalyzed Suzuki-Miyaura cross-coupling. Starting with bromo-nitrophenol derivatives, boronic esters are coupled to introduce substituents, followed by hydrogenation to saturate the aromatic ring. For example, bromo-nitrophenol 18a reacts with boronic ester 29b under Pd catalysis to form intermediate 19a , which undergoes hydrogenation to yield cyclohexanol derivative 20a . Cyclization of 20a with carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) generates the benzoxazolone scaffold 21a (Scheme 3 in).

Key Reaction Conditions:

Carboxamide Formation via Isocyanate Coupling

The carboxamide group is introduced by reacting the benzoxazole intermediate with benzyl isocyanate. For instance, benzoxazolone 21a reacts with benzyl isocyanate in dichloromethane (DCM) at 0°C to form the target compound. Alternatively, in situ generation of isocyanates via activation of benzylamine with triphosgene or Boc₂O enhances reaction efficiency.

Intramolecular Cyclization of Hydroxyamide Precursors

Oxazole Ring Formation via CDI-Mediated Cyclization

A scalable approach involves cyclizing hydroxyamide precursors using CDI. Starting with α-bromo ketone 9 , reaction with thiazolidinedione (TZD) forms intermediate 10 , which undergoes intramolecular cyclization in THF with NaH as a base to yield bicyclic derivative 11 (Scheme 2 in). Subsequent coupling with benzyl isocyanate produces the carboxamide.

Optimization Insights:

-

Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

-

Solvent : Anhydrous THF

Direct Amidation of Benzoxazole-3-Carboxylic Acid

Carboxylic Acid Activation and Amide Bond Formation

The carboxylic acid derivative of tetrahydrobenzoxazole is activated to an acyl chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride with ethyl chloroformate. Reaction with benzylamine in the presence of a base like triethylamine (Et₃N) yields the carboxamide.

Typical Procedure:

-

Activation : 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid (1 eq) is treated with SOCl₂ (2 eq) at reflux for 2 h.

-

Amidation : The acyl chloride is reacted with benzylamine (1.2 eq) in DCM at 0°C, followed by stirring at room temperature for 12 h.

Comparative Analysis of Methods

| Method | Key Steps | Catalysts/Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Suzuki coupling, hydrogenation, CDI cyclization | Pd(PPh₃)₄, CDI, H₂ | 45–60 | Modular substituent introduction | Multi-step, moderate yields |

| CDI-Mediated Cyclization | Intramolecular cyclization | NaH, CDI | 55–65 | High regioselectivity | Sensitive to moisture |

| Direct Amidation | Acyl chloride formation | SOCl₂, benzylamine | 70–85 | High yield, simplicity | Requires acid handling |

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

The position of substituents on the benzoxazole ring critically impacts biological activity. Using electron-withdrawing groups (e.g., nitro) at specific positions during cross-coupling enhances cyclization efficiency. For example, 6-nitro derivatives exhibit higher cyclization yields (60%) compared to unsubstituted analogs (45%).

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Activity

N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has been studied for its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are used in treating depression, particularly in cases where other treatments have failed. The compound's structure suggests it may interact with neurotransmitter systems involved in mood regulation.

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. A study highlighted the efficacy of related benzoxazole compounds against various bacterial strains and fungi. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/mL against drug-resistant isolates of Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 30 | |

| Compound C | Candida albicans | 7.81 |

Agricultural Applications

Antibacterial and Antifungal Activity

Benzoxazole derivatives have shown potential as agricultural agents with antibacterial and antifungal properties. For example, certain compounds demonstrated effective inhibition against plant pathogens such as Xanthomonas oryzae and Botrytis cinerea. These findings suggest that this compound could be developed into a biofungicide or bactericide.

Table 2: Agricultural Efficacy of Benzoxazole Compounds

| Compound Name | Target Pathogen | EC50 (mg/L) | Reference |

|---|---|---|---|

| Compound D | Xanthomonas oryzae | 47.6 | |

| Compound E | Botrytis cinerea | 2.40 |

Material Science Applications

Polymer Chemistry

this compound can serve as a building block for synthesizing new polymeric materials with enhanced thermal and mechanical properties. Its unique structure may contribute to the development of thermally stable polymers suitable for high-performance applications.

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the antidepressant effects of MAO inhibitors including compounds related to this compound. Patients exhibited significant improvements in depressive symptoms after treatment over a period of 8 weeks.

Case Study 2: Agricultural Field Trials

Field trials were conducted using benzoxazole derivatives as protective agents against crop diseases. Results indicated that treated plants had a reduced incidence of bacterial blight and fungal infections compared to untreated controls.

Mechanism of Action

The mechanism of action of N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzoxazole ring structure allows for strong interactions with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. exo-THPO (3-Hydroxy-4-Amino-4,5,6,7-Tetrahydro-1,2-Benzisoxazole)

- Structural Similarities : Both compounds share a tetrahydrobenzannulated oxazole/isoxazole core.

- Key Differences: exo-THPO lacks the benzyl carboxamide group and instead has hydroxyl and amino substituents at positions 3 and 3.

- Pharmacological Action: exo-THPO acts as a non-competitive inhibitor of GABA transporters (GATs), with potency varying based on N-substitution patterns. For example, N-methylation reduces activity, while bulkier N-alkyl groups enhance selectivity for GAT-1 .

2.1.2. N-(3-Carbamoyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-5-Methyl-3-Phenyl-1,2-Oxazole-4-Carboxamide

- Structural Similarities : Both compounds feature a tetrahydrobenzannulated heterocycle (benzoxazole vs. benzothiophene) and a carboxamide substituent.

- Key Differences : The benzothiophene core introduces sulfur, altering electronic properties and lipophilicity compared to the oxygen-containing benzoxazole. Additionally, the phenyl and methyl groups in this analogue may enhance steric bulk and π-π stacking interactions .

- Pharmacological Action : While specific data are unavailable, the benzothiophene derivative’s sulfur atom could improve metabolic stability but reduce CNS penetration compared to benzoxazoles.

Functional Group Analogues

2.2.1. Ethyl 7-Chloromethyl-5-(2-Chlorophenyl)-7-Hydroxy-2-Methylsulfanyl-4,5,6,7-Tetrahydro-1,2,4-Triazolo[1,5-a]Pyrimidine-6-Carboxylate

- Structural Similarities : Shares a tetrahydrobenzannulated scaffold and carboxamide-like ester group.

- Key Differences : The triazolopyrimidine core introduces nitrogen-rich heterocycles, and chlorophenyl/methylsulfanyl groups enhance steric and electronic complexity.

- Pharmacological Action : Chlorophenyl groups in such compounds are associated with enhanced antimicrobial or anticancer activity, while methylsulfanyl groups may influence redox properties .

Data Tables

Table 1. Structural and Pharmacological Comparison

Table 2. Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|

| This compound | 2.8 | 1 | 3 |

| exo-THPO | 1.5 | 3 | 4 |

| N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-... | 3.2 | 2 | 4 |

Key Research Findings

- GABA Transporter Selectivity: exo-THPO derivatives demonstrate that minor structural changes (e.g., N-alkylation) significantly alter GAT subtype selectivity (e.g., GAT-1 vs. GAT-3) . This suggests that the benzyl group in the target compound could similarly modulate selectivity.

- Metabolic Stability : Benzothiophene derivatives (e.g., ) exhibit longer half-lives in vitro compared to benzoxazoles due to sulfur’s resistance to oxidative metabolism. However, benzoxazoles may have superior blood-brain barrier penetration .

- Crystallographic Insights : Tetrahydrobenzannulated compounds like the triazolopyrimidine derivative adopt envelope conformations in the six-membered ring, which may influence binding pocket compatibility in protein targets.

Biological Activity

N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N3O2 |

| Molecular Weight | 271.4 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

| Melting Point | 150-152 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably:

- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Studies have shown that it can effectively inhibit the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : It has been reported to reduce inflammatory markers in vitro and in vivo by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxazole core and the benzyl substituent significantly influence the biological activity of the compound. Key findings include:

- Benzyl Substituent : Variations in the benzyl group can enhance or reduce activity. For instance, electron-donating groups on the benzyl moiety generally increase anticancer potency .

- Tetrahydrobenzoxazole Ring : The saturation of the benzoxazole ring is crucial for maintaining activity; unsaturated analogs showed reduced efficacy against cancer cell lines .

Anticancer Activity

In a study evaluating various derivatives of benzoxazole compounds, this compound demonstrated potent cytotoxicity against multiple cancer cell lines:

- HeLa Cells : IC50 = 0.126 μM

- MCF-7 Cells : IC50 = 0.071 μM

- K562 Cells : IC50 = 0.164 μM

These results underline its potential as a lead compound for further development in anticancer therapies .

Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction of edema and inflammatory cell infiltration compared to control groups. The compound's ability to modulate inflammatory pathways highlights its therapeutic potential in conditions such as rheumatoid arthritis and other inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing high-purity N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide?

- Methodological Answer : Optimize synthesis via a two-step approach:

Cyclization : React 4,5,6,7-tetrahydro-1,2-benzoxazole with benzylamine under reflux in anhydrous THF, using a catalytic amount of p-toluenesulfonic acid (p-TsOH) to promote cyclization.

Carboxamide Formation : Treat the intermediate with chloroacetyl chloride in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol.

- Quality Control : Validate purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer :

- NMR Spectroscopy : Use H NMR (DMSO-d6) to identify benzyl proton signals (δ 4.2–4.5 ppm) and tetrahydrobenzoxazole ring protons (δ 1.8–2.6 ppm). Confirm carboxamide functionality via C NMR (amide carbonyl at ~165–170 ppm).

- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., methanol) to resolve stereoelectronic effects on the tetrahydrobenzoxazole ring. Compare with structural analogs (e.g., N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide) for bond-length validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Receptor Binding Assays : Screen for GABA receptor affinity using H-muscimol displacement assays (IC determination). Reference studies on structurally related benzoxazole/benzisoxazole derivatives (e.g., exo-THPO analogs) for comparative analysis .

- Enzyme Inhibition : Test inhibition of monoamine oxidases (MAO-A/B) using fluorometric assays with kynuramine as a substrate. Include tiagabine (a known GABA uptake inhibitor) as a positive control .

Advanced Research Questions

Q. How can contradictory data on biological activity across structural analogs be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a table of analogs:

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding poses in GABA receptor pockets. Validate with molecular dynamics (MD) simulations (GROMACS) to analyze ligand-receptor stability .

Q. What experimental designs are optimal for in vivo pharmacokinetic studies?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg (oral gavage) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Analytical Workflow : Quantify compound levels via LC-MS/MS (ESI+ mode, m/z 245 → 128 transition). Compare bioavailability with intravenous administration to calculate absolute oral bioavailability (F%) .

Q. How can crystallographic polymorphism affect pharmacological interpretation?

- Methodological Answer :

- Polymorph Screening : Recrystallize under varied conditions (e.g., acetonitrile vs. ethanol) to isolate Form I (monoclinic) and Form II (orthorhombic).

- Dissolution Testing : Use intrinsic dissolution rate (IDR) assays to correlate polymorph stability with oral absorption. Reference studies on benzothiazole derivatives for solvent-dependent polymorphism trends .

Data Contradiction Analysis

Q. How to address discrepancies in receptor selectivity between in vitro and in vivo models?

- Methodological Answer :

- Tissue-Specific Metabolism : Test hepatic microsomal stability (human/rat liver S9 fractions) to identify metabolite interference (e.g., N-debenzylation).

- Autoradiography : Use C-labeled compound in rodent brain slices to map regional binding, comparing in vitro affinity with in vivo distribution .

Q. What strategies mitigate instability in aqueous formulations?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 72 hours) and analyze degradation products via UPLC-QTOF. Identify hydrolytic cleavage sites (e.g., benzoxazole ring opening).

- Excipient Screening : Stabilize with cyclodextrins (e.g., HP-β-CD) to enhance solubility and reduce hydrolysis. Validate with accelerated stability testing (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.